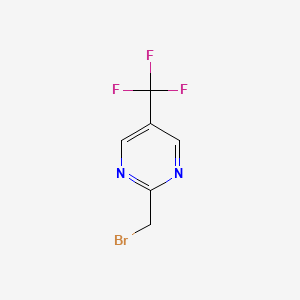

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine

Description

¹H NMR Analysis

The bromomethyl group (-CH₂Br) produces a characteristic triplet near δ 4.3–4.5 ppm due to coupling with the adjacent methylene protons. Aromatic protons on the pyrimidine ring resonate as doublets in the δ 8.5–9.0 ppm range, with splitting patterns dependent on their proximity to electronegative substituents.

¹³C NMR Analysis

The carbon bearing the bromomethyl group appears at δ 32–35 ppm , while the trifluoromethyl carbon resonates downfield at δ 125–130 ppm (q, J = 37 Hz). Pyrimidine ring carbons adjacent to nitrogen atoms are observed between δ 150–160 ppm .

¹⁹F NMR Analysis

The trifluoromethyl group generates a quartet at δ -62 to -64 ppm due to coupling with three equivalent fluorine atoms.

Thermochemical Properties

Boiling point predictions using the Joback method estimate a value of 215–225°C , while the density is approximated at 1.68 g/cm³ via group contribution models. The pKa of the pyrimidine nitrogen is computationally estimated to be 1.2–1.8 , reflecting strong electron-withdrawing effects from the trifluoromethyl group. The compound’s logP value of 2.3 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 6.2 eV , indicating moderate electronic stability. The trifluoromethyl group induces a significant dipole moment (4.1 Debye ) directed toward the pyrimidine ring’s nitrogen atoms. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the bromomethyl group’s σ*(C-Br) orbital and the pyrimidine ring’s π-system, which stabilize the molecule by 18.6 kcal/mol . Electrostatic potential maps show electron-deficient regions near the trifluoromethyl group, making it susceptible to nucleophilic attack.

Properties

Molecular Formula |

C6H4BrF3N2 |

|---|---|

Molecular Weight |

241.01 g/mol |

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C6H4BrF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2 |

InChI Key |

DKPZJTZBMODIPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, especially in the presence of transition metal catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the bromomethyl group.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Coupling Reactions: Coupled products with extended conjugation or additional functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrFN

- Molecular Weight : 226.98 g/mol

- CAS Number : 69034-09-9

The compound features a bromomethyl group and a trifluoromethyl group attached to a pyrimidine ring, which enhances its reactivity and potential for various chemical transformations.

Medicinal Chemistry

2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine has been investigated for its role in developing pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

Case Study: Antibacterial Agents

Recent studies have focused on the synthesis of pyrimidine derivatives that target bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. Compounds derived from this compound have shown promising antibacterial activity against resistant strains of bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) .

Synthesis of Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

Synthesis Examples

- Reaction with Amines : The bromomethyl group can be substituted with various amines to create diverse pyrimidine derivatives. For instance, reactions involving amines under basic conditions yield products with enhanced pharmacological properties.

- Formation of Lp-PLA2 Inhibitors : this compound has been utilized to synthesize inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), which are being explored for their potential in treating cardiovascular diseases .

Applications in Material Science

Beyond medicinal applications, this compound is also being explored in material science for its unique properties.

Polymeric Materials

Research indicates that derivatives of this compound can be incorporated into polymeric materials to improve their thermal stability and mechanical properties. The trifluoromethyl group contributes to the hydrophobic character of these materials, making them suitable for coatings and films .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials.

Safety Assessments

Toxicological evaluations have been conducted to assess the compound's effects on human health and the environment. These studies focus on its bioavailability, potential metabolic pathways, and environmental impact when used in various formulations .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the development of targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

5-[4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl]-2-(trifluoromethyl)pyrimidine (S5)

- Structure : Features a chloromethyl (-CH₂Cl) group on a pyridine ring fused to the pyrimidine core, with two -CF₃ groups.

- Synthesis : Prepared via LiHMDS-mediated reaction, achieving a 78% yield, indicating efficient halogenation under mild conditions .

- Applications : Investigated as a TRPA1 inhibitor for asthma treatment, highlighting the pharmacological relevance of trifluoromethylated pyrimidines .

2-(Trifluoromethyl)pyrimidin-5-amine

- Structure: Substituted with an amino (-NH₂) group at C5 and -CF₃ at C2.

- Properties : Lower molecular weight (163.1 g/mol) and higher polarity compared to bromomethyl derivatives, making it a common building block for drug discovery .

2-[4'-(Trifluoromethyl)phenyl]-5-bromopyrimidine

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.